molecular formula C20H17F3N4S B11215621 1-(pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

1-(pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B11215621
M. Wt: 402.4 g/mol
InChI Key: XMWCGERCARBTFD-UHFFFAOYSA-N
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Description

1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE is a complex organic compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the pyridine moiety in its structure imparts unique physicochemical properties, making it a valuable compound for various applications .

Preparation Methods

The synthesis of 1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE typically involves multiple steps, including the formation of the pyrrolo[1,2-a]pyrazine core and the introduction of the trifluoromethyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE lies in its combination of the trifluoromethyl group, pyridine moiety, and pyrrolo[1,2-a]pyrazine core, which imparts distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C20H17F3N4S

Molecular Weight

402.4 g/mol

IUPAC Name

1-pyridin-3-yl-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

InChI

InChI=1S/C20H17F3N4S/c21-20(22,23)15-5-7-16(8-6-15)25-19(28)27-12-11-26-10-2-4-17(26)18(27)14-3-1-9-24-13-14/h1-10,13,18H,11-12H2,(H,25,28)

InChI Key

XMWCGERCARBTFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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